molecular formula C19H23NO2 B2887651 N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 303991-19-7

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2887651
CAS No.: 303991-19-7
M. Wt: 297.398
InChI Key: SIJICXZMAQWHGS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide ( 303991-19-7) is a high-purity synthetic organic compound supplied for chemical and pharmaceutical research applications. This acetamide derivative has a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol . The compound features a acetamide linker connecting a 4-ethylphenyl group and a 4-isopropylphenoxy moiety, a structural motif found in various biologically active molecules. This compound is provided with a documented purity of 90% or greater and is characterized by key physicochemical properties including an XLogP3 of 4.7, indicating significant lipophilicity, a topological polar surface area of 38.3 Ų, and a predicted boiling point of 485.6±45.0 °C . Its structural framework is related to compounds investigated for their potential as enzyme inhibitors and other pharmacological activities, making it a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies . Key Identifiers: • CAS Registry Number: 303991-19-7 • Molecular Formula: C19H23NO2 • Molecular Weight: 297.39 g/mol • IUPAC Name: this compound • SMILES: CCc1ccc(cc1)NC(=O)COc1ccc(cc1)C(C)C • InChI Key: SIJICXZMAQWHGS-UHFFFAOYSA-N This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper safety procedures should be followed during handling.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-15-5-9-17(10-6-15)20-19(21)13-22-18-11-7-16(8-12-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJICXZMAQWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will delve into its biological activity, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO2
  • Molecular Weight : 297.398 g/mol
  • Structural Features : The compound features an acetamide moiety, an ethylphenyl group, and a propan-2-yl phenoxy group, which are believed to contribute to its biological properties.

Case Study: Phenoxy Group Activity

Research has highlighted the role of the phenoxy group in enhancing biological activity. For instance, compounds with terminal phenoxy groups have demonstrated high inhibitory activity against various targets such as RAGE (Receptor for Advanced Glycation End-products) and histamine receptors.

CompoundTargetIC50 (µM)Activity
Compound 1RAGE1.9High Inhibition
Compound 2H3R8.8Antagonist
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds have exhibited significant antimicrobial effects. The structural characteristics of the compound suggest potential interactions with microbial targets.

Similar Compounds

Research on compounds with similar structures has shown that modifications in the phenoxy moiety can lead to enhanced antimicrobial activity. For example:

Compound NameAntimicrobial Activity
Compound AEffective against Gram-positive bacteria
Compound BBroad-spectrum activity

Potential Therapeutic Applications

Given its structural features, this compound may have applications in treating neurological disorders, cancer, and other diseases.

  • Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's diseases.
  • Cancer Treatment : Some derivatives of phenoxyacetamides have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

While specific mechanisms of action for this compound remain to be fully elucidated, insights can be drawn from studies on related compounds:

  • Inhibition of VEGFR : Some phenoxy compounds inhibit vascular endothelial growth factor receptor (VEGFR), reducing tumor growth by impairing blood supply.
  • Histone Deacetylase Inhibition : Certain derivatives have been noted for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell differentiation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
This compound 4-ethylphenyl, 4-isopropylphenoxy ~313.4 (calculated) Moderate lipophilicity, potential TRPA1 affinity
HC-030031 (from ) 4-isopropylphenyl, purin-7-yl 343.4 TRPA1 antagonist (IC₅₀: 4–10 μM)
V3 (from ) p-tolyl, thiazolidinedione 368.4 Hypoglycemic activity, high melting point (264–266°C)
MRS 1754 (from ) 4-cyanophenyl, purin-8-yl phenoxy 453.5 A2A adenosine receptor antagonist
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide (from ) 4-isopropylphenoxy, sulfonyl-dihydroindole 438.5 Enhanced solubility due to sulfonyl group

Key Observations :

  • Substituents like thiazolidinedione (V3) or sulfonyl-dihydroindole () introduce polar functional groups, altering solubility and bioactivity compared to the less polar ethyl/isopropyl groups in the target compound .

Key Observations :

  • Acetamide derivatives with aromatic substituents (e.g., V3, HC-030031) are typically synthesized via amide bond formation or heterocyclic core modifications .
  • Yields for similar compounds range from 45% to 95%, depending on the complexity of substituents and purification methods .

Pharmacological and Functional Comparisons

Key Observations :

  • HC-030031 demonstrates that the 4-isopropylphenyl group is compatible with TRPA1 inhibition, suggesting a possible pathway for the target compound .
  • Thiazolidinedione-containing analogs (e.g., V3, V6) highlight the role of polar heterocycles in metabolic regulation, contrasting with the non-polar isopropyl/ethyl groups in the target compound .

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